molecular formula C26H22F3NO4 B8179948 Fmoc-3-trifluoromethyl-L-homophenylalanine

Fmoc-3-trifluoromethyl-L-homophenylalanine

Cat. No.: B8179948
M. Wt: 469.5 g/mol
InChI Key: DARGKBQEWQXUJM-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is valuable in the field of proteomics and peptide research due to its unique chemical properties and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-trifluoromethyl-L-homophenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Fmoc-3-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group can enhance the hydrophobicity and stability of peptides, while the Fmoc group facilitates peptide synthesis by protecting the amino group during reactions .

Comparison with Similar Compounds

Uniqueness: Fmoc-3-trifluoromethyl-L-homophenylalanine is unique due to its combination of the trifluoromethyl group and the homophenylalanine backbone, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where enhanced hydrophobicity and stability are desired .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(14-17)12-13-23(24(31)32)30-25(33)34-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,30,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGKBQEWQXUJM-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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